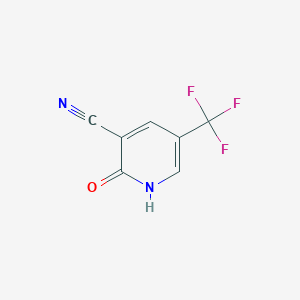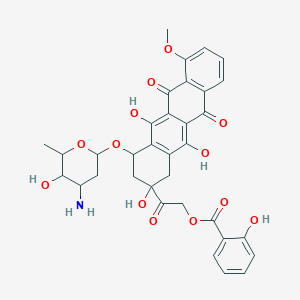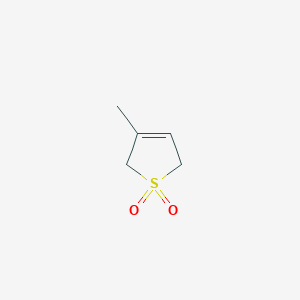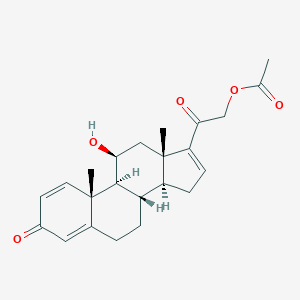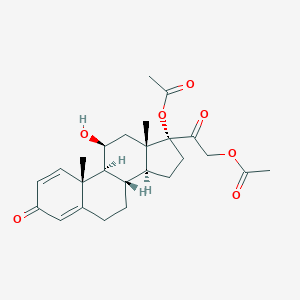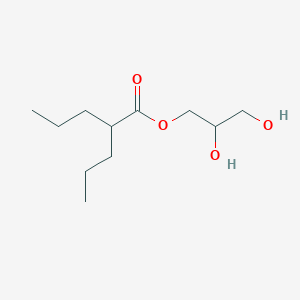
2,3-Dihydroxypropyl 2-propylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 2-propylpentanoate is a specialized chemical compound. Its synthesis and properties are significant in various fields of chemical research. It is not predominantly known for its applications in pharmaceuticals or drug use.
Synthesis Analysis
- The synthesis of similar compounds involves complex reactions often catalyzed by elements like silver oxide, as noted in the synthesis of related compounds (Hamad & Schinzer, 2000).
Molecular Structure Analysis
- Molecular structure determinations are typically performed using X-ray crystallography and other advanced spectroscopic methods. These methods provide insights into the compound's molecular configuration and bonding patterns (Covarrubias-zúñiga et al., 2002).
Chemical Reactions and Properties
- 2,3-Dihydroxypropyl 2-propylpentanoate may participate in various chemical reactions, including those with aromatic aldehydes and amines, as observed in similar compounds (Gein et al., 2010).
Physical Properties Analysis
- The physical properties of such compounds, like melting and boiling points, solubility, and density, are typically determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical substances, are key for its utilization in chemical synthesis and other applications. Studies on similar compounds give insights into these properties (Arkin et al., 2001).
Applications De Recherche Scientifique
1. Antiepileptic Drug Derivative Research
2,3-Dihydroxypropyl 2-propylpentanoate, a derivative of valproate (VPA), has been investigated for its potential in enhancing the efficacy of antiepileptic drugs. Research has focused on synthesizing and testing various derivatives of VPA to improve its intracellular availability. For instance, specific VPA-ester derivatives were found to decrease epileptiform activities in a manner comparable to the effects of VPA, suggesting their potential as VPA-pro-drugs, while other derivatives were interpreted not to exert their effects after being metabolized to VPA, indicating their role as new antiepileptic substances (Redecker et al., 2000).
2. Tissue Engineering Material Development
Polyhydroxyalkanoates (PHA), including derivatives like 2,3-Dihydroxypropyl 2-propylpentanoate, have gained attention in the field of tissue engineering. They are considered attractive as biomaterials for applications in conventional medical devices and tissue engineering due to their biodegradability and thermoprocessing capabilities. PHA-based materials have been used to develop various medical devices, such as sutures, repair patches, and wound dressings, with favorable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).
3. Polyhydroxyalkanoate/Inorganic Phase Composite Development
In the advancement of tissue engineering scaffolds, polyhydroxyalkanoates, including derivatives like 2,3-Dihydroxypropyl 2-propylpentanoate, have been combined with inorganic phases to improve mechanical properties, degradation rates, and bioactivity. These composites have shown promise in numerous biomedical applications, offering improved microstructures, properties, and the potential for optimized tissue engineering scaffolds (Misra et al., 2006).
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJULDQFCFLQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl 2-propylpentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
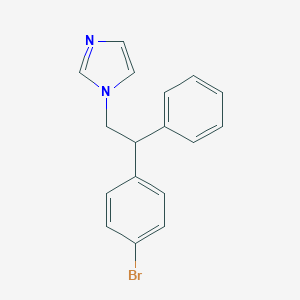
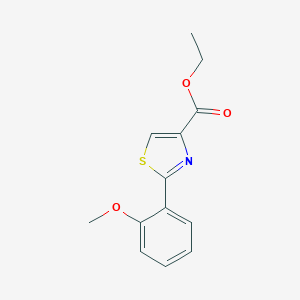
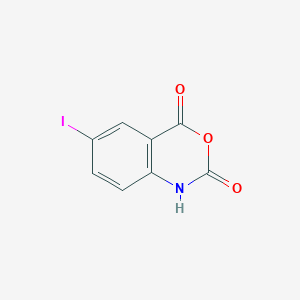
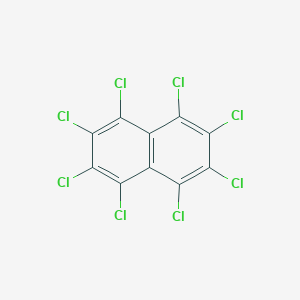
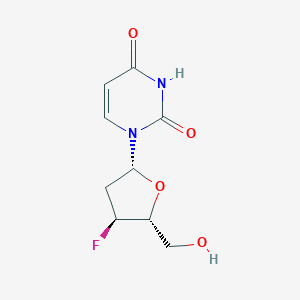
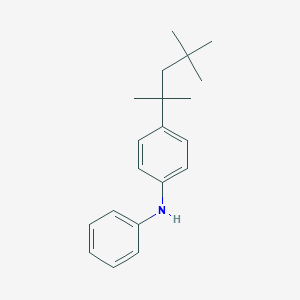
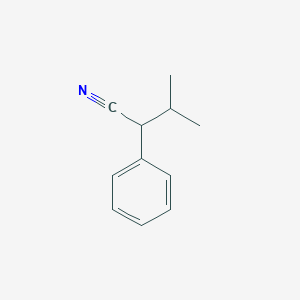
![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
